molecular formula C18H20INO B4043280 N-benzyl-N-(tert-butyl)-4-iodobenzamide

N-benzyl-N-(tert-butyl)-4-iodobenzamide

Cat. No.: B4043280
M. Wt: 393.3 g/mol
InChI Key: LAEIARBTSVSEFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-(tert-butyl)-4-iodobenzamide is a useful research compound. Its molecular formula is C18H20INO and its molecular weight is 393.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 393.05896 g/mol and the complexity rating of the compound is 336. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Imaging Diagnostic Applications

  • Sigma Receptor Scintigraphy for Breast Cancer Visualization : A study by Caveliers et al. (2002) investigated the use of an iodobenzamide derivative, specifically N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA), to visualize primary breast tumors in humans. This compound's tumor accumulation is attributed to preferential binding to sigma receptors overexpressed on breast cancer cells. The study demonstrated that P-(123)I-MBA accumulates in most breast tumors in vivo, suggesting its potential as a noninvasive tool for assessing tumor proliferation (Caveliers et al., 2002).

  • Ocular Melanoma Imaging : Everaert et al. (1997) evaluated the clinical applicability of 123I-N-(2-diethylaminoethyl) 4-iodobenzamide ([123I]IDAB) for SPECT imaging of ocular melanoma. The study found that [123I]IDAB shows specific localization in pathological eyes with melanoma, indicating its utility in deciding about enucleation in cases where conventional techniques leave some doubt (Everaert et al., 1997).

Health Effects Studies

  • Paraben Exposure and Health : While not directly related to N-benzyl-N-(tert-butyl)-4-iodobenzamide, studies on parabens, a class of chemicals used in personal care products and similar to the iodobenzamide in their application context, have been conducted to assess health effects. For instance, Smith et al. (2013) explored the association of urinary paraben concentrations with markers of ovarian reserve, providing insights into the potential health impacts of chemicals used in consumer products (Smith et al., 2013).

Properties

IUPAC Name

N-benzyl-N-tert-butyl-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20INO/c1-18(2,3)20(13-14-7-5-4-6-8-14)17(21)15-9-11-16(19)12-10-15/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAEIARBTSVSEFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.